(E)-Crotonic Acid Methyl-d3 Ester

Vibrational Spectroscopy Conformational Analysis Isotope Effects

(E)-Crotonic Acid Methyl-d3 Ester (CAS 35717-07-8), also known as methyl-d3 trans-crotonate, is a stable isotopologue of methyl trans-crotonate where three hydrogen atoms in the ester methyl group are replaced by deuterium. This modification increases the molecular mass from 100.12 Da (unlabeled) to 103.13 Da, providing a distinct +3 Da shift in mass spectrometry.

Molecular Formula C5H8O2
Molecular Weight 103.135
CAS No. 35717-07-8
Cat. No. B592406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Crotonic Acid Methyl-d3 Ester
CAS35717-07-8
Synonyms(2E)-2-Butenoic acid methyl-d3 ester;  (E)-2-Butenoic acid methyl-d3 ester;  Methyl-d3 (E)-2-butenoate;  Methyl-d3 E-crotonate;  Methyl-d3 E-propene-1-carboxylate;  Methyl-d3 trans-2-butenoate;  Methyl-d3 trans-crotonate;  trans-2-Butenoic acid methyl-d3 es
Molecular FormulaC5H8O2
Molecular Weight103.135
Structural Identifiers
SMILESCC=CC(=O)OC
InChIInChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+/i2D3
InChIKeyMCVVUJPXSBQTRZ-MPEUKODPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procure (E)-Crotonic Acid Methyl-d3 Ester (CAS 35717-07-8) Instead of Unlabeled Methyl Crotonate


(E)-Crotonic Acid Methyl-d3 Ester (CAS 35717-07-8), also known as methyl-d3 trans-crotonate, is a stable isotopologue of methyl trans-crotonate where three hydrogen atoms in the ester methyl group are replaced by deuterium [1]. This modification increases the molecular mass from 100.12 Da (unlabeled) to 103.13 Da, providing a distinct +3 Da shift in mass spectrometry . The compound belongs to the class of deuterated α,β-unsaturated methyl esters, which are primarily used as tracers in mechanistic studies and as internal standards in quantitative GC-MS and LC-MS analyses. Its isotopic labeling is specifically located on the methoxy group, leaving the crotonyl backbone unaltered, which is a critical design feature for applications where the reactivity of the double bond or the carbonyl must be preserved while tracking the methyl group's fate [1].

Why Unlabeled Methyl Crotonate Cannot Substitute for (E)-Crotonic Acid Methyl-d3 Ester in Quantitative Applications


Substituting unlabeled methyl crotonate (CAS 623-43-8) for (E)-Crotonic Acid Methyl-d3 Ester is not analytically viable when the intended application requires isotopic differentiation. In mass spectrometry-based quantification, the unlabeled analog co-elutes and shares the same nominal mass, making it impossible to distinguish analyte signal from internal standard signal in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes . Furthermore, vibrational spectroscopy studies reveal that deuterium substitution on the methyl group can subtly influence the conformational equilibrium of the molecule; the enthalpy difference between s-cis and s-trans conformers has been measured for both isotopologues, and any deviation in this equilibrium can affect reaction kinetics in tracer studies [1]. Therefore, using a non-deuterated compound in a workflow designed for a deuterated internal standard would compromise quantitative accuracy and mechanistic fidelity.

Quantitative Differentiation Evidence for (E)-Crotonic Acid Methyl-d3 Ester vs. Closest Analogs


Conformer Energy Difference: Deuterium Isotope Effect on s-cis/s-trans Equilibrium vs. Unlabeled Methyl trans-Crotonate

A direct head-to-head variable-temperature Raman and IR study compared methyl trans-crotonate (MC) and its deuterated analogue methyl-d3 trans-crotonate (Md3C). For the unlabeled MC, the enthalpy difference (ΔH₀) between the high-energy and low-energy conformers was determined to be 377 ± 56 cal mol⁻¹ (approximately 1.58 ± 0.23 kJ mol⁻¹) [1]. A subsequent study using ab initio calculations at the 4-31G level reported the s-cis conformer to be more stable than the s-trans form by 2.65 ± 0.27 kJ mol⁻¹ for the deuterated Md3C [2]. The difference in these energy values (~1.07 kJ mol⁻¹) is attributable to the isotopic substitution and demonstrates that deuterium labeling alters the conformational landscape of the molecule.

Vibrational Spectroscopy Conformational Analysis Isotope Effects

Mass Spectrometric Differentiation: +3 Da Mass Shift vs. Unlabeled Methyl Crotonate for Internal Standard Applications

(E)-Crotonic Acid Methyl-d3 Ester has an exact mass of 103.071259732 g/mol, whereas the unlabeled methyl crotonate (C₅H₈O₂) has an exact mass of 100.052429 g/mol . This +3.01883 Da mass shift arises from the substitution of three ¹H atoms (1.007825 Da each) with three ²H atoms (2.014102 Da each) on the ester methyl group. In GC-MS or LC-MS/MS analysis using selected ion monitoring (SIM), this mass difference ensures baseline separation of the internal standard signal from the analyte, enabling accurate isotope dilution quantification [1].

Mass Spectrometry Isotope Dilution Analytical Chemistry

Chemical Purity Specification for Reliable Internal Standard Use

A vendor-specified chemical purity of 98% has been reported for (E)-Crotonic Acid Methyl-d3 Ester [1]. While no direct head-to-head purity comparison with unlabeled methyl crotonate from the same supplier is available, this purity level meets the generally accepted threshold of ≥98% for stable isotope-labeled internal standards (SIL-IS) used in quantitative LC-MS/MS assays [2].

Quality Control Procurement Specification Stable Isotope Labeling

Optimal Application Scenarios for (E)-Crotonic Acid Methyl-d3 Ester Based on Quantitative Differentiation


Conformer-Sensitive Mechanistic Tracer Studies

The quantified ~1.07 kJ mol⁻¹ difference in conformational stabilization between deuterated and unlabeled methyl trans-crotonate [1] makes the d3-ester particularly suitable for studying reaction mechanisms where the s-cis/s-trans equilibrium affects the rate-determining step. For example, in Diels-Alder cycloaddition reactions where only the s-cis conformer of the dienophile is reactive, the altered conformational population in the deuterated tracer can be leveraged to measure the kinetic isotope effect on conformer interconversion versus the chemical step. Researchers should cite the established ΔH₀ of 2.65 ± 0.27 kJ mol⁻¹ for Md3C when interpreting observed rate differences.

Quantitative GC-MS/MS Analysis of Methyl Crotonate in Complex Matrices

The +3 Da mass shift (exact mass 103.071259732 Da vs. 100.052429 Da) enables interference-free SIM/MRM channels for isotope dilution quantification. This compound is directly applicable as an internal standard for measuring methyl crotonate residues in environmental samples (e.g., water extracts from carrot seeds where methyl crotonate is a known herbicidal constituent ) or in metabolomics studies where methyl crotonate appears as a food-derived biomarker. The use of this compound rather than a structural analog internal standard minimizes matrix effect discrepancies and ionization efficiency differences.

Vibrational Spectroscopy-Based Conformational Probing of α,β-Unsaturated Esters

The availability of both liquid-phase Raman and solid-phase IR spectral assignments for Md3C from the foundational study by Faria et al. (1991) [1] provides a validated reference dataset for researchers using deuterium labeling to decouple methyl group vibrations from skeletal modes in unsaturated esters. This supports conformational analysis of more complex α,β-unsaturated carbonyl systems where band congestion in the C-H stretching region obscures key assignments.

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